2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique chemical structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is of particular interest due to its distinctive functional groups and the potential for diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the core benzoyl and hydrazinecarbothioamide structures. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its role as an inhibitor or activator of specific enzymes.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(difluoromethoxy)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide
- 2-[4-(difluoromethoxy)benzoyl]-N-ethylhydrazinecarbothioamide
Uniqueness
What sets 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE apart from similar compounds is its specific functional groups and the resulting chemical properties. These unique features make it particularly valuable for certain applications, such as its potential use in medicinal chemistry and as a specialized reagent in organic synthesis .
Properties
Molecular Formula |
C17H17F2N3O2S |
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Molecular Weight |
365.4g/mol |
IUPAC Name |
1-[[4-(difluoromethoxy)benzoyl]amino]-3-(4-ethylphenyl)thiourea |
InChI |
InChI=1S/C17H17F2N3O2S/c1-2-11-3-7-13(8-4-11)20-17(25)22-21-15(23)12-5-9-14(10-6-12)24-16(18)19/h3-10,16H,2H2,1H3,(H,21,23)(H2,20,22,25) |
InChI Key |
AYAUKKQQDXFJJY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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